molecular formula C19H19N7O4S B14110352 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14110352
M. Wt: 441.5 g/mol
InChI Key: ZMRQLBNDWDAQMB-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are usually purine derivatives, which undergo various chemical transformations such as alkylation, nitration, and thiolation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the nitro group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be studied for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, or disruption of cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with different substituents. Examples include:

  • 1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
  • 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione lies in its specific substituents, which can impart unique chemical and biological properties. These properties may make it more effective or selective in certain applications compared to similar compounds.

Properties

Molecular Formula

C19H19N7O4S

Molecular Weight

441.5 g/mol

IUPAC Name

1,3-dimethyl-8-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C19H19N7O4S/c1-11-5-7-12(8-6-11)9-25-13-14(23(3)19(28)24(4)16(13)27)21-18(25)31-17-15(26(29)30)20-10-22(17)2/h5-8,10H,9H2,1-4H3

InChI Key

ZMRQLBNDWDAQMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SC4=C(N=CN4C)[N+](=O)[O-])N(C(=O)N(C3=O)C)C

Origin of Product

United States

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